molecular formula C21H24N2O2 B5862182 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 514221-99-9

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B5862182
CAS No.: 514221-99-9
M. Wt: 336.4 g/mol
InChI Key: NZXQVGCBZUDRPC-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide is a compound that belongs to the class of organic compounds known as 1-benzoylpiperidines. These compounds contain a piperidine ring substituted at the 1-position with a benzoyl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

The synthesis of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the reaction of 1-benzoyl-4-piperidone with 4-methylbenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .

Comparison with Similar Compounds

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-benzoyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-9-17(10-8-16)15-22-20(24)18-11-13-23(14-12-18)21(25)19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQVGCBZUDRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355467
Record name STK160286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514221-99-9
Record name STK160286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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